![molecular formula C9H11ClN2 B2512077 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine CAS No. 1537286-10-4](/img/structure/B2512077.png)

3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

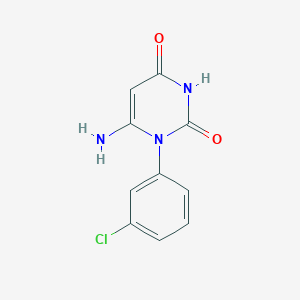

Description

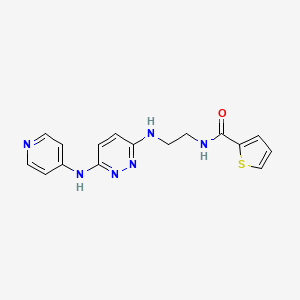

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in medicinal chemistry due to their pharmaceutical importance. For example, the paper titled "Radical mediated C-H functionalization of 3,6-dichloropyridazine" describes a method for accessing alkoxy pyridazines through a radical-mediated C-H functionalization using primary alcohols, t-BuOOH, and TiCl3. This process includes a cyclization step to produce tetrahydropyridopyridazines with multiple functional handles . Although the target compound is not synthesized in this paper, the methodology could potentially be adapted for the synthesis of 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In the paper "Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine," the authors synthesized a pyridazine analog and confirmed its structure using X-ray diffraction (XRD) and spectroscopic techniques. They also performed density functional theory (DFT) calculations to compare theoretical and experimental values . This approach could be applied to determine the molecular structure of 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine. However, the synthesis and reactivity of related heterocyclic compounds are well-documented. For instance, the synthesis of pyrimido-pyridazine derivatives is explored in the paper "Synthesis and heterocyclizations of 3-alkynyl-6,8-dimethylpyrimido-[4,5-c]pyridazine-5,7(6H,8H)-diones and their lumazine analogues" . These reactions could provide a basis for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined by their molecular structure. The paper "X-ray mapping in heterocyclic design" discusses the synthesis and X-ray diffraction study of related compounds, which provides information on their molecular and crystal structures . These structures can influence properties such as solubility, melting point, and reactivity. While the exact properties of 3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine are not provided, the methodologies used in these papers could be employed to ascertain similar properties for the compound of interest.

Applications De Recherche Scientifique

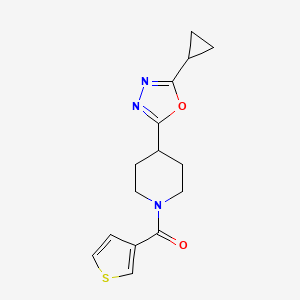

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridazine derivatives, have garnered attention due to their versatility as synthetic intermediates and their biological significance. These compounds play crucial roles in forming metal complexes, designing catalysts, asymmetric synthesis, and medicinal applications. They exhibit various biological activities, such as anticancer, antibacterial, and anti-inflammatory effects, making them essential for advanced chemistry and drug development investigations (Li et al., 2019).

Pyridopyridazine Derivatives in Pharmacology

Pyridopyridazine derivatives are known for their broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties. These derivatives have been explored as selective inhibitors for enzymes such as phosphodiesterases 5 and 4, indicating their potential in developing novel therapeutic agents. Their role as GABA-A receptor ligands further underscores their significance in medicinal chemistry (Wojcicka and Nowicka-Zuchowska, 2018).

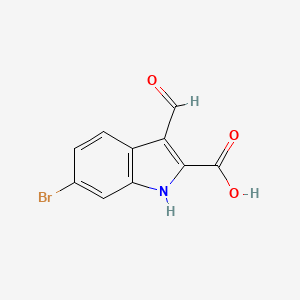

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a notable heterocyclic nucleus providing various bioactive molecules, including the kinase inhibitor ponatinib. This review highlights the scaffold's significance in medicinal chemistry, detailing its structure-activity relationships (SAR) and the exploration of new derivatives for therapeutic applications (Garrido et al., 2021).

Synthesis and Biological Activity Insights

Research into the synthesis of pyridazine and pyridazone analogs has shown a variety of methods leading to compounds with significant biological activities, especially concerning the cardiovascular system. The pyridazine structure is highlighted for its potential in creating new pharmaceuticals with targeted biological effects (Jakhmola et al., 2016).

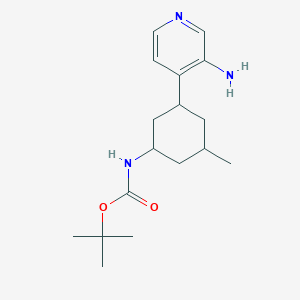

Pyrazine Derivatives in Pharmaceutical Development

Pyrazine derivatives play a critical role in pharmaceutical development due to their wide range of pharmacological properties. This review emphasizes the importance of pyrazine derivatives in developing antimicrobial, anticancer, and anti-inflammatory drugs. The diverse biological activities of these compounds make them a focal point for new drug development and discovery processes (Ferreira and Kaiser, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The targets of pyridazine derivatives can vary widely depending on the specific compound and its functional groups. Some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Mode of Action

The mode of action of pyridazine derivatives can also vary. For example, some derivatives might work by inhibiting enzymes, interacting with receptors, or modulating ion channels .

Biochemical Pathways

Pyridazine derivatives can affect various biochemical pathways depending on their specific targets. For instance, if a derivative inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridazine derivatives can depend on factors like the compound’s size, polarity, and functional groups. These properties can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of a pyridazine derivative’s action can depend on its specific targets and mode of action. For example, if a derivative inhibits an enzyme, it could decrease the production of a certain molecule in cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

3-chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-9(2)4-3-6-5-7(10)11-12-8(6)9/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYEYCBBSLOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC(=NN=C21)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1537286-10-4 |

Source

|

| Record name | 3-chloro-7,7-dimethyl-5H,6H,7H-cyclopenta[c]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)

![{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol](/img/structure/B2512017.png)